(1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
(1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: is a complex organic compound featuring a benzimidazole core fused with a piperidine ring and a cyclopropyl-1,3,4-oxadiazole moiety
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains an imidazole ring, which is known to be a core structure in many bioactive compounds . Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is to react o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and precise temperature control to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzimidazole ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be performed on the piperidine ring to produce saturated analogs.
Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the benzimidazole and piperidine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Oxidized derivatives of the benzimidazole ring.
Reduction: : Saturated analogs of the piperidine ring.
Substitution: : Substituted derivatives at various positions on the benzimidazole and piperidine rings.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its antimicrobial properties.
Medicine: : Potential use in drug discovery and development due to its biological activity.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, including the presence of the cyclopropyl-1,3,4-oxadiazole moiety. Similar compounds include other benzimidazole derivatives and piperidine-containing compounds, but the combination of these specific groups sets it apart.
List of Similar Compounds
Benzimidazole derivatives: : Various compounds with benzimidazole cores used in drug discovery.
Piperidine derivatives: : Compounds containing piperidine rings with different substituents.
Cyclopropyl-1,3,4-oxadiazole derivatives: : Compounds featuring the cyclopropyl-1,3,4-oxadiazole moiety.
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-18(13-3-4-14-15(9-13)20-10-19-14)23-7-5-12(6-8-23)17-22-21-16(25-17)11-1-2-11/h3-4,9-12H,1-2,5-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMACKDNAUGGHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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